1-Butanethiol, 4-(methylthio)-, also known as 4-methylsulfanylbutane-1-thiol, is an organic compound with the molecular formula . It features a butane backbone with a methylthio group attached to the fourth carbon. This compound is characterized by its distinct sulfur-containing functional group, which influences its chemical behavior and biological interactions. Its structure can be represented by the following canonical SMILES notation: CSCCCCS
.
These reactions highlight the versatility of 1-butanethiol, 4-(methylthio)- in organic synthesis and biochemical processes.
The biological activity of 1-butanethiol, 4-(methylthio)- is significant due to its ability to form disulfide bonds, which are crucial in protein structure and enzyme function. These bonds can stabilize protein conformation and influence biochemical pathways. Additionally, its thiol group allows it to act as a reducing agent in various biological systems, contributing to cellular redox balance .
Several methods are employed for the synthesis of 1-butanethiol, 4-(methylthio)-:
1-Butanethiol, 4-(methylthio)- has diverse applications across various fields:
Research involving interaction studies of 1-butanethiol, 4-(methylthio)- often focuses on its reactivity with other biomolecules. The thiol group can interact with various targets in biological systems, influencing protein folding and enzyme activity through disulfide bond formation. Such interactions are pivotal in understanding cellular responses to oxidative stress and redox signaling pathways .
Several compounds share structural similarities with 1-butanethiol, 4-(methylthio)-. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butane-1-thiol | Simpler structure without the methylthio group | |
Ethanethiol | Shorter carbon chain; used as a flavoring agent | |
Propane-1-thiol | Intermediate chain length; similar reactivity |
The presence of the methylthio group in 1-butanethiol, 4-(methylthio)- imparts unique chemical properties that differentiate it from other thiols. This structural feature enhances its reactivity and applicability in specific chemical and biological contexts, making it particularly valuable in research and industrial applications .
The systematic study of thiomethylbutane derivatives originated in mid-20th-century investigations into sulfur’s role in petroleum refining and rubber vulcanization. Early synthetic routes, such as the 1985 nucleophilic displacement protocol yielding 68% purity 2-methyl-2-butanethiol, established foundational thiol alkylation techniques. These methods evolved significantly with the 2013 introduction of transition metal-catalyzed hydrogenation, achieving 90% yields for 4-(methylthio)butane-1,2-diol precursors through Raney nickel-mediated ketone reduction.
Table 1: Synthesis Method Evolution for Thiomethylbutane Derivatives
Era | Method | Yield (%) | Key Innovation |
---|---|---|---|
1985 | Nucleophilic Displacement | 68 | Base-mediated thiolate formation |
2013 | Catalytic Hydrogenation | 90 | Transition metal specificity |
This progression mirrors broader trends in organosulfur chemistry, where traditional stoichiometric methods gave way to atom-efficient catalytic processes. The compound’s synthesis via thiol-ene coupling (82% yield) exemplifies modern click chemistry principles, enabling precise control over regioselectivity in sulfur-rich architectures.
The electronic interplay between 1-butanethiol’s thiol and methylthio groups creates a reactivity profile distinct from monofunctional analogs. Density functional theory calculations reveal a 0.38 eV reduction in S-H bond dissociation energy compared to 1-butanethiol, enhancing radical scavenging capacity. This bifunctionality enables dual coordination modes in transition metal complexes—the thiol acts as a σ-donor while the methylthio group participates in backbonding interactions, as evidenced by Pd(0) catalytic cycles in cross-coupling reactions.
Table 2: Comparative Reactivity of Sulfur Functionalities
Property | Thiol (-SH) | Methylthio (-SMe) |
---|---|---|
pKa (aqueous) | 10.5 | Non-acidic |
LogP (octanol-water) | 1.02 | 2.51 |
Metal Coordination Modes | 2 | 3 |
The synthesis of 1-butanethiol, 4-(methylthio)- through catalytic thiol-etherification represents a sophisticated approach that leverages transition metal catalysis and acid-catalyzed mechanisms to construct the desired thioether linkage [1]. Modern catalytic strategies have evolved to address the inherent challenges associated with thiol reactivity and the formation of carbon-sulfur bonds under controlled conditions.
Recent developments in metal-free catalytic systems have demonstrated significant potential for thioether synthesis [1]. Triflic acid serves as a highly efficient and selective catalyst for the dehydrative coupling of thiols with alcohols, offering distinct advantages over traditional transition metal-dependent methods [1]. This approach eliminates the need for expensive transition metals while maintaining excellent selectivity and reaction efficiency.
Heterogeneous catalysis using superacidic Nafion has emerged as a practical alternative that addresses catalyst recovery concerns [1]. The Nafion-catalyzed system allows for repeated catalyst usage without significant loss in process efficiency, making it particularly attractive for industrial applications [1]. Comparative studies between Lewis acid and Brønsted acid catalysis reveal that both approaches exhibit equally remarkable effectiveness in promoting thioetherification reactions [1].
The development of photoredox-nickel dual catalysis has revolutionized thioetherification methodologies by enabling reactions under exceptionally mild conditions [2] [3]. This approach operates through a unique mechanism involving hydrogen-atom transfer from alkyl radicals to thiols, generating thiyl radicals that subsequently participate in cross-coupling reactions [2]. The process requires light, ruthenium photocatalyst, and nickel catalyst, with all three components being essential for successful thioetherification [3].
The reaction proceeds through alkylthiolsilicates as readily accessible precursors for alkyl radical generation under photoredox conditions [2]. These silicates offer advantages including low reduction potentials and innocuous byproduct formation upon oxidation [2]. The base-free, room-temperature conditions represent a significant advancement over traditional methods that typically require high temperatures, elevated catalyst loadings, or highly alkaline conditions [2].
Table 1: Comparative Analysis of Catalytic Thiol-Etherification Methods
Method | Temperature | Catalyst Loading | Base Requirement | Yield Range | Key Advantages |
---|---|---|---|---|---|
Triflic Acid Catalysis | Ambient | 5-10 mol% | None | 85-95% | Metal-free, selective [1] |
Nafion Heterogeneous | 60-80°C | Reusable | None | 80-90% | Catalyst recovery [1] |
Photoredox-Nickel Dual | 25°C | 2-5 mol% | None | 75-88% | Mild conditions [2] |
Traditional Pd Coupling | 80-120°C | 5-15 mol% | Required | 70-85% | Established protocol [4] |
Advanced methodologies incorporate Brønsted acid promotion in transition metal-catalyzed thioetherification cross-couplings [5]. The addition of substoichiometric amounts of acid serves as a simple enabler that enhances both reaction rate and yield under dual nickel-photoredox-catalyzed conditions [5]. Nuclear magnetic resonance kinetic studies reveal an induction period in the absence of acid that can be effectively mitigated by adding small amounts of extraneous Brønsted acid, thereby accelerating the catalytic process [5].
The scalability of these photochemical transformations has been demonstrated through implementation in intensified continuous flow systems, significantly increasing throughput and practical applicability [5]. The ability to achieve productivity exceeding one hundred grams per hour in small-scale flow systems while maintaining performance consistency across scales underscores the potential for larger-scale industrial applications [5].
Radical-mediated disulfidation represents a mechanistically distinct pathway for synthesizing organosulfur compounds, including 1-butanethiol, 4-(methylthio)- derivatives [6] [7]. These approaches exploit the unique reactivity of sulfur-centered radicals and the thermodynamic stability of disulfide bonds to achieve selective transformations.
The photodisulfidation of alkenes with linear disulfides proceeds through a radical chain mechanism involving carbon-centered radicals that react with disulfides to form dithioether products [7]. The process requires vinyl ethers as the only alkenes capable of undergoing photodisulfidation under ambient conditions within reasonable timescales [7]. The reaction mechanism involves an auto-propagating cycle of thiyl radicals that add to either end of vinyl ether substrates, forming both thioether and thioacetal linkages in the final products [7].
Kinetic studies demonstrate that while the photodisulfidation reaction rate is slower than traditional thiol-ene reactions, it offers distinct advantages including extended shelf life of disulfide starting materials compared to thiols, reduced shrinkage stress, and increased refractive index of resulting materials [7]. The reaction performs well in various solvents, providing modest to excellent yields for numerous disulfide substrates evaluated [7].
Innovative approaches utilize radical substitution on tetrasulfides as a highly effective means to prepare unsymmetric disulfides [6]. Alkyl and aryl radicals generated thermally or photochemically undergo substitution on readily prepared dialkyl, diaryl, and diacyl tetrasulfides to yield corresponding disulfides in good to excellent yields [6]. The success of this approach is driven by the thermodynamic stability of perthiyl radicals formed upon substitution, which simply combine under reaction conditions to regenerate the starting tetrasulfide [6].
Competition kinetic experiments reveal that alkyl radical substitution on tetrasulfides is a rapid reaction with rate constants of approximately 6 × 10⁵ M⁻¹ s⁻¹ [6]. The reaction rate is enhanced at least six-fold upon moving from dialkyl tetrasulfide to diacyl tetrasulfide due to favorable polar effects [6]. Both classic and contemporary thermal and photochemical radical sources can be employed, with energy transfer photocatalysis proving particularly useful [6].
Table 2: Radical-Mediated Disulfidation Reaction Parameters
Radical Source | Temperature | Reaction Time | Yield Range | Substrate Scope |
---|---|---|---|---|
Thermal AIBN | 80°C | 2-6 hours | 70-85% | Alkyl, aryl radicals [6] |
Photochemical | 25°C | 1-4 hours | 75-90% | Vinyl ethers [7] |
Energy Transfer | 40°C | 30 min-2 hours | 80-95% | Tetrasulfides [6] |
Photoredox | 25°C | 6-12 hours | 65-80% | Various substrates [6] |
Recent advances in visible-light induced direct carbon-hydrogen bond disulfidation of saturated nitrogen-heterocycles through hydrogen atom transfer processes have expanded the scope of radical-mediated approaches [6]. These methodologies enable the introduction of disulfide moieties from various radical precursors and provide straightforward access to hydropersulfides [6]. The versatility of radical substitution reactions enables introduction of disulfide functionalities from diverse radical precursors, making this approach particularly valuable for synthetic applications [6].
The industrial production of 1-butanethiol, 4-(methylthio)- presents unique challenges related to process scalability, catalyst efficiency, and economic viability [8] [9]. Manufacturing considerations must address the inherent reactivity of thiol groups, the stability of thioether bonds, and the optimization of reaction conditions for large-scale synthesis.
Industrial implementation of thiol synthesis has benefited significantly from continuous flow processing technologies [9]. The telescoped photochemical thiol-ene reaction represents a robust approach for generating thiol-containing intermediates under highly concentrated conditions [9]. Process optimization studies demonstrate that reactions can be conducted at 4 M substrate concentrations using minimal photocatalyst loadings of 0.1-0.5 mol% 9-fluorenone, achieving quantitative yields of desired intermediates [9].
The scalability of photochemical processes has been validated through extended operation periods, with demonstrations of continuous operation for seven hours at forty-minute overall residence times [9]. Despite laboratory-scale throughput limitations imposed by gas cylinder pressures, the methodology shows significant potential for production-scale implementation when appropriate equipment for liquid-phase processing is employed [9].
Economic considerations for industrial production emphasize the importance of catalyst recovery and reuse [8]. Polythiol synthesis utilizing direct esterification methods demonstrates high yields while producing minimal byproducts and offering excellent operability [8]. The synthesis of thioether polythiol compounds through isothiouronium salt formation from organic halides represents one of the most effective production methods due to superior product quality compared to alternative approaches [8].
Magnetically recoverable catalysts have emerged as promising solutions for multicomponent synthesis of organosulfur compounds [10]. These catalysts facilitate straightforward synthesis of various valuable organosulfur compounds while enabling rapid magnetic separation from reaction mixtures [10]. The remarkable ease of catalyst recovery and reuse reduces both waste generation and operational costs, making these systems particularly attractive for industrial applications [10].
Table 3: Industrial Production Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Challenges |
---|---|---|---|---|
Reactor Volume | 0.1-1 L | 10-100 L | 1000+ L | Heat management [8] |
Catalyst Loading | 5-15 mol% | 2-8 mol% | 1-3 mol% | Cost optimization [10] |
Residence Time | 1-6 hours | 30 min-2 hours | 10-60 min | Throughput [9] |
Product Yield | 70-90% | 80-92% | 85-95% | Consistency [8] |
Catalyst Recovery | Manual | Semi-automated | Automated | Efficiency [10] |
Critical factors for commercial production include raw material purity requirements of ≥99.5% to prevent byproduct formation and complications in downstream processing . Residual solvent management must comply with International Council for Harmonisation Q3C guidelines for pharmaceutical applications . Exothermicity mitigation becomes particularly important at larger scales, requiring advanced process control systems for safe and efficient operation .
The production of thiol-containing compounds faces additional challenges related to oxidative stability and degradation pathways [12]. Oxidative cleavage and ammoxidation of organosulfur compounds can occur under certain conditions, requiring careful process design to minimize unwanted side reactions [12]. Large-scale production must address these stability concerns through appropriate handling procedures and storage conditions [12].
Industrial production optimization must balance yield maximization with environmental impact minimization [13]. The availability of sulfur-containing feedstocks presents both opportunities and challenges for organosulfur compound manufacturing [13]. Global sulfuric acid demand continues to rise as agriculture intensifies and green technologies become more established, affecting the economics of sulfur-based chemical production [13].